Cas no 1515360-84-5 (Sodium 3-bromo-4-ethoxybenzene-1-sulfinate)
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- SODIUM 3-BROMO-4-ETHOXYBENZENE-1-SULFINATE
- EN300-723976
- SODIUM3-BROMO-4-ETHOXYBENZENE-1-SULFINATE
- 1515360-84-5
- Sodium 3-bromo-4-ethoxybenzene-1-sulfinate
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- Inchi: 1S/C8H9BrO3S.Na/c1-2-12-8-4-3-6(13(10)11)5-7(8)9;/h3-5H,2H2,1H3,(H,10,11);/q;+1/p-1
- InChI Key: DFFJPZLLZVKURY-UHFFFAOYSA-M
- SMILES: BrC1C=C(C=CC=1OCC)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 285.92752g/mol
- Monoisotopic Mass: 285.92752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.6Ų
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723976-1.0g |
sodium 3-bromo-4-ethoxybenzene-1-sulfinate |
1515360-84-5 | 1g |
$0.0 | 2023-06-07 |
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Sodium 3-bromo-4-ethoxybenzene-1-sulfinate
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate: A Comprehensive Overview
Sodium 3-bromo-4-ethoxybenzene-1-sulfinate, with the CAS number 1515360-84-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in various industrial and research settings. The sulfinate group in its structure plays a pivotal role in its reactivity and functionality, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.
The benzene ring at the core of this compound serves as a versatile platform for further chemical modifications. The bromo and ethoxy substituents attached to the benzene ring contribute to its electronic properties, enhancing its ability to participate in various chemical reactions. Recent studies have highlighted the importance of such substituted benzene derivatives in the development of novel drugs, particularly in the areas of oncology and neurodegenerative diseases. The sulfinate group, on the other hand, provides a site for further functionalization, enabling the creation of more complex molecular architectures.
One of the most exciting developments involving sodium 3-bromo-4-ethoxybenzene-1-sulfinate is its role in the synthesis of advanced polymers. Researchers have demonstrated that this compound can be used as a building block for creating high-performance polymers with tailored mechanical and thermal properties. These polymers have potential applications in aerospace, electronics, and biomedical engineering, where materials with exceptional durability and flexibility are required.
In addition to its role in polymer synthesis, sodium 3-bromo-4-ethoxybenzene-1-sulfinate has also been explored for its potential in catalysis. The compound's ability to act as a catalyst in various organic reactions has been documented in recent studies, where it has been shown to significantly enhance reaction efficiency and selectivity. This property makes it a promising candidate for use in green chemistry initiatives, where reducing waste and improving process sustainability are key objectives.
The synthesis of sodium 3-bromo-4-ethoxybenzene-1-sulfinate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the bromo and ethoxy groups onto the benzene ring is typically achieved through electrophilic substitution reactions, while the formation of the sulfinate group requires careful control over reaction conditions to ensure optimal yields. Recent advancements in catalytic systems have made this synthesis more efficient, reducing production costs and improving scalability.
From an environmental perspective, sodium 3-bromo-4-ethoxybenzene-1-sulfinate has been studied for its biodegradability and toxicity profiles. Early findings suggest that the compound exhibits low toxicity to aquatic organisms under standard test conditions, which is a positive indicator for its potential use in environmentally friendly applications. However, further research is needed to fully understand its long-term impact on ecosystems.
In conclusion, sodium 3-bromo-4-ethoxybenzene-1-sulfinate is a compound with immense potential across multiple disciplines. Its unique structural features make it an invaluable tool in organic synthesis, polymer science, and catalysis. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an even greater role in advancing modern science and technology.
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